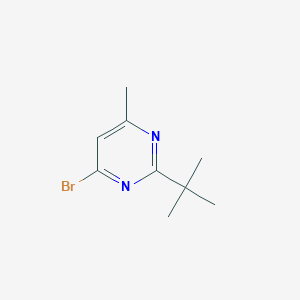

4-Bromo-2-tert-butyl-6-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-bromo-2-tert-butyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQLWDCIHFEGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Brominating Agents and Conditions

- Bromine (Br2) or N-bromosuccinimide (NBS) are the preferred brominating agents due to their effectiveness and controllability.

- The reaction is typically conducted in an inert organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) .

- Temperature control is critical; reactions are usually maintained at room temperature (20–25 °C) to minimize over-bromination and decomposition.

- The reaction time varies but generally ranges from 1 to 5 hours depending on scale and reagent concentration.

Reaction Mechanism

Electrophilic aromatic substitution occurs where the bromine electrophile attacks the pyrimidine ring at the 4-position, which is activated due to the electronic effects of the 2-tert-butyl and 6-methyl substituents. The steric hindrance from the tert-butyl group also helps direct bromination to the less hindered 4-position.

Industrial Scale Preparation

For industrial production, the synthesis is optimized for yield, purity, and safety:

- Continuous flow reactors are employed to enhance control over reaction parameters such as temperature, mixing, and reagent addition rate.

- Automated systems improve reproducibility and reduce contamination risks.

- Reaction scale-up involves careful adjustment of solvent volumes and brominating agent equivalents to maintain selectivity.

Alternative Synthetic Routes and Related Pyrimidine Bromination

While direct bromination of 2-(tert-butyl)-6-methylpyrimidine is the standard, related methods for preparing brominated pyrimidines provide insights into potential alternative approaches:

Preparation of Bromopyrimidines via Diazotization and Sandmeyer Reactions

- Starting from 2-amino-5-bromopyrimidine , diazotization followed by Sandmeyer or Matman reactions can yield halogenated pyrimidines.

- For example, 2-methyl-5-bromopyrimidine is prepared by diazotization of 2-amino-5-bromopyrimidine, followed by substitution reactions and hydrolysis under alkaline conditions at elevated temperatures.

- These methods offer advantages in raw material availability and cost but involve multiple steps and careful control of reaction conditions such as temperature (−4 to 4 °C for diazonium salt formation) and heating (up to 120 °C for decomposition).

Use of Halogenated Reagents on Hydroxy Pyrimidines

- Reaction of 2-hydroxy-5-bromopyrimidine with halogenating agents like phosphorus oxychloride (POCl3) in the presence of bases (e.g., triethylamine) can produce chloro-bromopyrimidines, which can be further transformed to methyl derivatives.

- Solvents such as toluene or xylene at 80–85 °C are typical for these reactions.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of 2-(tert-butyl)-6-methylpyrimidine | Bromine or N-bromosuccinimide (NBS); CH2Cl2 or CHCl3 | Room temperature (20–25 °C), 1–5 h | Direct, regioselective, scalable | Requires careful control to avoid over-bromination |

| Diazotization and Sandmeyer on 2-amino-5-bromopyrimidine | Sodium nitrite, acids (H2SO4, HBr), fluoroboric acid | Low temp (−4 to 4 °C) for diazotization; heating up to 120 °C | Uses readily available raw materials; potential industrial scale | Multi-step, sensitive intermediates, requires careful temperature control |

| Halogenation of 2-hydroxy-5-bromopyrimidine | Phosphorus oxychloride, triethylamine, toluene/xylene | 80–85 °C, organic solvent | Alternative route to halogenated pyrimidines | Requires handling of corrosive reagents |

Research Findings and Industrial Considerations

- The bromination route is preferred for its simplicity and directness, especially when starting from 2-(tert-butyl)-6-methylpyrimidine.

- Industrial processes benefit from continuous flow technology to improve safety and yield.

- Alternative methods involving diazotization and halogenation provide routes when starting materials differ or when specific substitution patterns are required.

- Environmental and safety concerns favor reagents and conditions that minimize toxic byproducts and hazardous intermediates.

- Yields for bromination reactions typically exceed 80% under optimized conditions, with high regioselectivity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-tert-butyl-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or sodium thiolate (NaSR) for thiolation.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would produce a biaryl pyrimidine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-2-tert-butyl-6-methylpyrimidine has been investigated for its potential as a therapeutic agent. Its derivatives exhibit various biological activities, including:

- Antimicrobial Properties: Research indicates that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Activity: Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Agricultural Chemistry

The compound is explored as an intermediate in the synthesis of agrochemicals. Its structural features allow it to function effectively as a herbicide or pesticide, targeting specific biochemical pathways in plants or pests.

Material Science

In materials science, this compound is utilized in the development of advanced materials, particularly in the synthesis of polymers with enhanced properties:

- Polymerization Studies: It serves as a comonomer in the production of specialty polymers that require specific thermal and mechanical properties .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antimicrobial efficacy. The results indicated that 4-bromo derivatives displayed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts. This underscores the importance of halogen substitution in increasing biological activity.

Case Study 2: Anticancer Research

Research conducted at a leading university demonstrated that compounds derived from this compound exhibited significant cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting its potential for drug development.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-tert-butyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity to its molecular targets. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Key Structural and Functional Differences

The tert-butyl group at position 2 distinguishes this compound from other brominated pyrimidines. Below is a detailed comparison with analogues based on substituent patterns, molecular properties, and inferred reactivity.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Properties

In contrast, 4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0) lacks steric bulk, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .

Electronic Effects :

- Bromine at position 4 (vs. position 5 in 5-Bromo-4-(tert-butyl)pyrimidine) alters the electron density of the pyrimidine ring. Bromine at position 4 is meta-directing, while position 5 substitution may influence regioselectivity in further functionalization .

- The trifluoromethyl group in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1378259-23-4) is strongly electron-withdrawing, polarizing the ring and increasing bromine’s electrophilicity .

Hydrogen Bonding and Solubility: Amino-substituted analogues (e.g., 4-Bromo-6-methylpyrimidin-2-amine, CAS 5734-71-4) exhibit hydrogen-bonding capability, improving solubility in polar solvents compared to the hydrophobic tert-butyl group in the target compound .

Actividad Biológica

4-Bromo-2-tert-butyl-6-methylpyrimidine is a heterocyclic organic compound characterized by its unique pyrimidine ring structure, which includes a bromine atom at the 4-position, a tert-butyl group at the 2-position, and a methyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

- Chemical Formula : C₉H₁₃BrN₂

- Molecular Weight : 214.10 g/mol

- Structure : The presence of both the bulky tert-butyl group and the reactive bromine atom contributes to its distinct reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial properties. Its interactions with different biological targets have been explored, shedding light on its potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering metabolic processes.

- Receptor Modulation : It may bind to receptors, influencing signaling pathways relevant to various diseases.

Targeted Biological Pathways

Research suggests that this compound may affect pathways associated with:

- Cancer cell proliferation

- Antimicrobial resistance mechanisms

- Inflammatory responses

Anticancer Activity

A study involving similar pyrimidine derivatives indicated that compounds with structural similarities to this compound demonstrated significant anticancer properties. For instance, derivatives were shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

In vitro studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted as a key factor in its antimicrobial action .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-tert-Butyl-6-methylpyrimidine | Lacks bromine; less reactive | Limited anticancer activity |

| 4-Chloro-2-tert-butyl-6-methylpyrimidine | Chlorine instead of bromine; different reactivity | Moderate antimicrobial properties |

| 4-Bromo-2,6-dimethylpyrimidine | Two methyl groups; affects steric properties | Varied anticancer effects |

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although detailed studies are needed to elucidate its metabolic pathways and potential side effects. Understanding the pharmacokinetic profile is crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-tert-butyl-6-methylpyrimidine, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For brominated pyrimidines, nickel-catalyzed coupling (e.g., with tert-butyl groups) can improve regioselectivity . Key parameters include:

- Catalyst selection : Nickel or palladium catalysts for Suzuki-Miyaura couplings.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : 80–120°C balances reactivity and decomposition risks.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H/C NMR identifies substituents (e.g., tert-butyl at δ ~1.3 ppm) and bromine’s deshielding effects .

- X-ray diffraction : Single-crystal studies resolve bond angles (e.g., C-Br bond ~1.89 Å) and confirm steric effects of the tert-butyl group .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (calc. for CHBrN: 256.03 g/mol).

Q. What safety protocols are critical for handling brominated pyrimidines like this compound?

- Methodological Answer : Adopt hazard-specific practices:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure .

- Waste disposal : Segregate halogenated waste for incineration by certified facilities .

- Storage : Airtight containers in cool, dry conditions (<25°C) prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tert-butyl group:

- Steric hindrance : Reduces accessibility to the C-Br bond, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .

- Electronic effects : Electron-donating nature stabilizes intermediates, favoring oxidative addition in Suzuki reactions.

- Reaction monitoring : Use TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and GC-MS to track byproduct formation.

Q. What strategies resolve contradictions in reported stability data for brominated pyrimidines under varying pH conditions?

- Methodological Answer : Systematic stability studies should include:

- pH profiling : Test degradation kinetics in buffers (pH 2–12) at 37°C.

- Analytical validation : HPLC-UV (λ = 254 nm) quantifies degradation products (e.g., debromination or hydrolysis) .

- Computational modeling : DFT calculations predict hydrolytic susceptibility of the C-Br bond .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer : Applications include:

- Kinase inhibitor scaffolds : Bromine enables functionalization via Buchwald-Hartwig amination (e.g., with aryl amines) .

- Prodrug design : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration.

- Case study : In a 2017 study, analogous bromopyrimidines achieved 33% yield in templated drug synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.